molecular formula C19H20N2O3 B2486332 2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide CAS No. 850904-68-6

2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide

Cat. No.: B2486332
CAS No.: 850904-68-6
M. Wt: 324.38
InChI Key: WXISVWQVPQEAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline moiety linked to an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the acetamide group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoquinoline ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.

    Medicine: Preliminary research suggests it may have pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other isoquinoline derivatives, such as:

  • 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline
  • N-(4-methylphenyl)acetamide Compared to these compounds, 2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide is unique due to its combined structural features, which may contribute to its distinct biological activities and potential applications.

Properties

IUPAC Name

2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-6-8-14(9-7-13)20-18(22)12-24-17-5-3-4-16-15(17)10-11-21(2)19(16)23/h3-9H,10-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXISVWQVPQEAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.